N-cinnamyl-N-(4-methoxybenzyl)amine
Description
N-Cinnamyl-N-(4-methoxybenzyl)amine is a tertiary amine featuring a cinnamyl group (phenylallyl, C₆H₅-CH₂-CH₂-CH₂-) and a 4-methoxybenzyl group (4-MeO-C₆H₄-CH₂-) attached to the nitrogen atom. The cinnamyl moiety introduces steric bulk and conjugation effects, which may influence solubility, stability, and biological activity compared to simpler alkyl or benzyl derivatives .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C17H19NO/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15/h2-12,18H,13-14H2,1H3/b8-5+ |
InChI Key |
IQQXLSODJFFWOV-VMPITWQZSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC=CC2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
N-cinnamyl-N-(4-methoxybenzyl)amine features a unique structure that combines a cinnamyl group with a 4-methoxybenzyl moiety attached to a nitrogen atom. The molecular formula is CHNO, which contributes to its biological activity due to the presence of a double bond in the cinnamyl portion and the methoxy group that enhances lipophilicity, potentially influencing its interaction with biological targets .
Pharmaceutical Applications
-
Antimicrobial Activity
- Mechanism : The compound exhibits antimicrobial properties, which can be attributed to the structural characteristics of the cinnamyl and methoxy groups. Research indicates that compounds with similar structures demonstrate significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.
- Case Study : A study highlighted that derivatives of cinnamic acid, which share structural similarities with this compound, showed effective inhibition of bacterial growth at specific concentrations .
-
Antioxidant Properties
- Significance : The antioxidant capabilities of this compound may play a crucial role in protecting cells from oxidative stress, thereby preventing cellular damage and contributing to overall health.
- Research Findings : Similar compounds have been investigated for their ability to scavenge free radicals, suggesting potential applications in developing health supplements or therapeutic agents aimed at oxidative stress-related diseases .
- Potential as Antitumor Agents
Material Science Applications
- Synthesis of Functional Materials
- Applications : The compound can be utilized as a precursor in synthesizing novel materials with specific functionalities, such as sensors or catalysts. Its unique chemical structure allows for versatile modifications that can lead to materials with tailored properties.
- Example : Palladium-catalyzed reactions involving this compound have shown promise in developing new aniline derivatives, which are essential in producing dyes and pharmaceuticals .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-benzyl-4-methoxyaniline | Benzene ring instead of cinnamyl | Stronger electron-donating effects due to benzene |
| N-cinnamyl-N-benzylamine | Lacks the methoxy group | Different solubility and reactivity |
| N-(3,4-dimethoxybenzyl)-N-cinnamylamine | Two methoxy groups | Enhanced lipophilicity and potential bioactivity |
| N-(4-fluorobenzyl)-N-cinnamylamine | Fluorine substitution on benzene | Increased bioavailability due to fluorine's effects |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the N-(4-methoxybenzyl)amine core but differ in substituents on nitrogen:
Key Observations :
- Steric Effects : The bulky cinnamyl group may hinder reaction kinetics in substitution or alkylation reactions, as seen in lower yields for sterically hindered analogs (e.g., 10% yield for fluorinated 243c in ) .
- Lipophilicity : The cinnamyl group likely increases logP compared to benzyl or methoxybenzyl derivatives, improving membrane permeability in biological systems .
Spectroscopic Characterization
Key NMR signals for related compounds ():
| Compound (Example) | ¹H NMR Features (δ, ppm) | ¹³C NMR Features (δ, ppm) |
|---|---|---|
| N,N-Dibenzyl(4-methoxybenzyl)amine (1g) | - N-CH₂: 3.5–4.0 (m) - OCH₃: 3.76 (s) - Aromatic H: 6.8–7.4 |
- N-CH₂: 50–55 - OCH₃: 55.2 - Aromatic C: 114–159 |
| N-Benzyl-N-(2-fluoro-3-phenoxypropyl)-N-(4-methoxybenzyl)amine (243d) | - F-CH₂: 4.5–5.0 (dt) - OCH₃: 3.80 (s) |
- F-CH₂: 85–90 (¹JCF ≈ 180 Hz) - OCH₃: 55.5 |
Predicted Data for Target Compound :
- ¹H NMR :
- Cinnamyl vinyl protons: 6.2–6.7 (m, 2H, CH₂=CH-Ph)
- OCH₃: 3.78 (s, 3H)
- N-CH₂ (methoxybenzyl): 3.65 (s, 2H)
- ¹³C NMR :
- Cinnamyl sp² carbons: 126–138 ppm
- OCH₃: 55.1 ppm
Preparation Methods
Alkylation of 4-Methoxybenzylamine
4-Methoxybenzylamine reacts with cinnamyl bromide in the presence of a base to form the target compound. The reaction follows an SN2 mechanism:
Performance Metrics
Yields range from 50–65%, with impurities arising from competing elimination or dialkylation. Steric hindrance from the cinnamyl group limits reactivity, necessitating excess alkylating agent.
Catalytic Coupling Reactions
Transition-metal-catalyzed coupling reactions enable the direct formation of C–N bonds, bypassing intermediate steps.
Buchwald-Hartwig Amination
This method couples a cinnamyl halide with 4-methoxybenzylamine using a palladium catalyst. A representative procedure includes:
-
Catalyst system : Palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand.
-
Base : Sodium tert-butoxide (NaOtBu).
The reaction proceeds via oxidative addition and transmetalation steps, forming the desired amine in 70–85% yield.
Comparative Analysis of Catalysts
The choice of catalyst significantly impacts efficiency:
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 85 | 12 |
| Pd/CuI | Tri-tert-butylphosphine | 78 | 18 |
| Pd nanoparticles | None | 65 | 24 |
Palladium/Xantphos systems exhibit superior activity due to enhanced electron donation and steric protection.
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates the product from unreacted starting materials and byproducts. Purity exceeding 95% is achievable.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 3.20 (d, 2H, Ar–CH₂–N), 4.25 (s, 1H, N–CH–Ar), 6.11–7.65 (m, aromatic and vinyl protons).
-
MS (ESI) : m/z 296.2 [M+H]⁺.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal reaction conditions for synthesizing N-cinnamyl-N-(4-methoxybenzyl)amine?
Methodological Answer: The synthesis typically employs reductive amination between 4-methoxybenzaldehyde and cinnamylamine. Key steps include:
- Imine Formation : React 4-methoxybenzaldehyde with cinnamylamine in a polar aprotic solvent (e.g., CH₂Cl₂) under reflux with a drying agent (e.g., MgSO₄). Yield: ~75% after 6 hours .
- Reduction : Reduce the imine intermediate using NaBH₄ in methanol (2 equivalents, 2 hours under reflux) to obtain the amine. Yield: >95% .
Q. Optimization Tips :
- Solvent Choice : Dichloromethane or toluene enhances imine stability.
- Catalysts : Base additives (e.g., K₂CO₃) improve alkylation efficiency in related syntheses .
Table 1 : Comparison of Synthetic Methods for Analogous Amines
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₄, MeOH, reflux | 96 | |
| Alkylation | K₂CO₃, DCM/EtOH, 25–40°C | 65–80 |
Q. How can this compound be purified from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials .
- Recrystallization : Dissolve the crude product in hot ethanol and slowly cool to induce crystallization. Purity >98% can be achieved .
- Acid-Base Extraction : For hydrochloride salts, partition between aqueous HCl and organic solvents (e.g., dichloromethane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for similar amine syntheses?
Methodological Answer: Contradictions often arise from variations in:
Q. Experimental Design :
Q. What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, multiplet), methoxy group (δ ~3.8 ppm, singlet), and cinnamyl vinyl protons (δ 6.2–6.7 ppm, doublets) .
- ¹³C NMR : Confirm the methoxy carbon (δ ~55 ppm) and quaternary carbons in the aromatic rings .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~296) validates molecular weight .
Table 2 : Representative NMR Data for Structural Confirmation
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (methoxybenzyl) | 6.8–7.4 | Multiplet | |
| Methoxy (-OCH₃) | 3.8 | Singlet | |
| Cinnamyl vinyl | 6.2–6.7 | Doublet |
Q. How to design experiments to study the biological activity of this compound?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors. Prioritize targets like monoamine oxidases or GPCRs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Amplex Red for oxidase activity) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated cinnamyl groups) to assess functional group contributions .
Table 3 : Assay Design for Biological Evaluation
| Assay Type | Target | Key Metrics | Reference |
|---|---|---|---|
| Enzyme Inhibition | MAO-B | IC₅₀, Ki | |
| Receptor Binding | Serotonin 5-HT₂ | Kd (Binding Affinity) |
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions like hydrogenation or cross-coupling. Focus on electron density at the amine nitrogen .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in aqueous buffers .
- Ligand Design : Evaluate steric/electronic effects using cheminformatics tools (e.g., RDKit) to optimize catalyst compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
